N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide
Overview
Description
N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is an organic compound that features an iodoethyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 2-iodoethanol with N,4-dimethylbenzenesulfonamide under specific conditions. . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products Formed
Substitution: Formation of azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Utilized in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.
Industrial Applications: Applied in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide involves its ability to undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is leveraged in various applications, such as radiolabeling and enzyme inhibition. The compound’s molecular targets include proteins and enzymes, where it forms covalent bonds, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromoethyl)-N,4-dimethylbenzenesulfonamide
- N-(2-Chloroethyl)-N,4-dimethylbenzenesulfonamide
- N-(2-Fluoroethyl)-N,4-dimethylbenzenesulfonamide
Uniqueness
N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in nucleophilic substitution reactions, enhancing its utility in various synthetic and biological applications .
Properties
IUPAC Name |
N-(2-iodoethyl)-N,4-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIPWWXWPKLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345868 | |
Record name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3409-85-6 | |
Record name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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